5-Chloro-N-(3-isopropoxybenzyl)-2-methylaniline
Overview
Description
A description of a chemical compound typically includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Carcinogenic Properties and Binding Mechanisms
5-Chloro-N-(3-isopropoxybenzyl)-2-methylaniline and related compounds have been studied for their carcinogenic properties. Hill, Shih, and Struck (1979) investigated the binding and metabolism of a similar compound, 4-chloro-2-methylaniline, in rat liver. They found that radioactivity from this compound was extensively bound to protein, DNA, and RNA, suggesting potential carcinogenic mechanisms (Hill, Shih, & Struck, 1979).
Metabolism in Rat Liver
Boeren et al. (1992) explored the metabolism of related compounds, including 2-chloro-4-methylaniline, in rat liver. They identified various metabolites such as benzyl alcohols, benzaldehydes, and N-hydroxylation products, providing insights into the metabolic pathways of these compounds (Boeren et al., 1992).
Antioxidant Activities
Topçu, Ozen, Bal, and Taş (2021) synthesized novel compounds, including derivatives of 5-chloro-2-methylaniline, and evaluated their antioxidant activities. These compounds showed good antioxidant activities and lipid peroxidation inhibition, suggesting potential applications in managing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Structural Analysis
Elmali, Elerman, and Svoboda (2001) conducted a structural analysis of a similar compound, N-(5-chloro-2-oxidobenzylidene)-2-hydroxy-5-methylanilinium, revealing its tridentate Schiff base structure and strong intramolecular hydrogen bonding. This provides a foundation for understanding the chemical structure and potential reactivity of related compounds (Elmali, Elerman, & Svoboda, 2001).
Polymerization Applications
Morgan, Martínez-Castro, and Storey (2010) investigated the use of alkoxybenzenes, including isopropoxybenzene, in the end-quenching of TiCl4-catalyzed isobutylene polymerizations. Their research highlights the potential of such compounds in polymer chemistry, particularly in achieving specific chain-end functionalities (Morgan, Martínez-Castro, & Storey, 2010).
Safety And Hazards
This involves studying any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, applications, or studies into its properties.
properties
IUPAC Name |
5-chloro-2-methyl-N-[(3-propan-2-yloxyphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12(2)20-16-6-4-5-14(9-16)11-19-17-10-15(18)8-7-13(17)3/h4-10,12,19H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFURYTCCPVIEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=CC(=CC=C2)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-(3-isopropoxybenzyl)-2-methylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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